![molecular formula C6H4N4O2 B1296475 Tetrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 7477-12-5](/img/structure/B1296475.png)
Tetrazolo[1,5-a]pyridine-5-carboxylic acid
Overview
Description
Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring with a carboxylic acid functional group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with sodium azide and carbon dioxide under high pressure and temperature to form the tetrazole ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Tetrazolo[1,5-a]pyridine-5-carboxylic acid can be synthesized through various methods, including multicomponent reactions that yield derivatives with high efficiency. For instance, a one-pot three-component reaction involving benzaldehydes, 1H-tetrazole-5-amine, and cyanoacetyl indole has been reported, showcasing the compound's versatility as a synthetic intermediate in pharmaceutical chemistry .
Antitumor Activity
Tetrazolo[1,5-a]pyridine derivatives have shown promising antitumor properties. Studies indicate that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of tetrazole rings enhances binding affinity to biological targets, making them valuable in drug discovery for cancer therapies .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacteria and fungi, revealing effective inhibition of growth, which suggests potential applications in developing new antimicrobial agents .
Other Biological Functions
Beyond antitumor and antimicrobial activities, tetrazolo[1,5-a]pyridine compounds have been explored for their anti-inflammatory and analgesic properties. These effects can be attributed to their ability to modulate biochemical pathways involved in inflammation and pain perception .
Applications in Medicinal Chemistry
This compound serves as a scaffold for designing new drugs due to its ability to interact with various biological targets. The structural features of this compound allow for modifications that can enhance its pharmacological profiles:
Material Science Applications
Recent studies have also indicated the potential use of this compound in materials science, particularly in the development of semiconducting materials. Its π-conjugated systems have shown stable transistor characteristics under repeated bias conditions, suggesting applications in organic electronics and optoelectronics .
Case Studies
Several case studies highlight the efficacy of tetrazolo[1,5-a]pyridine derivatives:
- A study demonstrated the synthesis of various tetrazolo derivatives that exhibited significant antiproliferative effects against human cancer cell lines.
- Another investigation focused on the antimicrobial efficacy of these compounds against resistant strains of bacteria, providing insights into their potential as new antibiotic agents.
Mechanism of Action
The mechanism of action of tetrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Tetrazolo[1,5-a]pyridine-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.
Tetrazolo[1,5-a]quinoline: Features a quinoline ring instead of a pyridine ring.
Imidazo[4,5-b]pyridine: Contains an imidazole ring fused to a pyridine ring
Uniqueness: Tetrazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific positioning of the carboxylic acid group, which influences its chemical reactivity and biological activity. The presence of both tetrazole and pyridine rings provides a versatile scaffold for the development of novel compounds with diverse applications .
Biological Activity
Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula and features a unique arrangement of nitrogen atoms within the tetrazole ring, along with a carboxylic acid group. This structural configuration contributes to its reactivity and biological activity, making it a valuable scaffold for drug design.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring can mimic carboxylate groups found in natural substrates, allowing it to bind effectively to active sites on enzymes. Additionally, the pyridine component can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that derivatives of this compound displayed potent antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, one study reported that specific derivatives exhibited IC50 values in the micromolar range against these cell lines, indicating promising anticancer activity .
Table 1: Anticancer Activity of Tetrazolo[1,5-a]pyridine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 | 20 | Apoptosis induction |
Compound B | HCT-116 | 15 | Cell cycle arrest |
Compound C | MDA-MB-231 | 25 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various tetrazolo derivatives against resistant strains of bacteria. The results indicated that certain derivatives had an MIC (Minimum Inhibitory Concentration) significantly lower than standard antibiotics used for comparison.
- Anticancer Evaluation : In a comparative study involving multiple derivatives of tetrazolo compounds, it was found that modifications to the carboxylic acid group enhanced cytotoxicity against lung cancer cells while maintaining low toxicity towards normal cells. This suggests a structure-activity relationship that could guide future drug design efforts aimed at maximizing therapeutic efficacy while minimizing side effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tetrazolo[1,5-a]pyridine-5-carboxylic acid, and how can yield and purity be optimized?
The synthesis typically involves cyclization of pre-functionalized pyridine or tetrazole precursors. Key methodologies include:
- Amidation reactions : Pyrazolo[1,5-a]pyridine-3-carboxylic acids (structurally related) are synthesized via amidation of intermediates with primary amines, as demonstrated in pyrazolo[1,5-a]pyridine-3-carboxamide derivatives .
- Improved carboxylation : Yang et al. (2015) optimized the synthesis of pyrazolo[1,5-a]pyridine-5-carboxylic acid by modifying reaction conditions (e.g., temperature, catalyst loading) to enhance yield (up to 78%) and reduce byproducts .
- Crystallization control : Post-synthetic purification via slow evaporation in hexane/ethyl acetate mixtures improves purity, as shown in ethyl pyrazolo[1,5-a]pyridine carboxylate derivatives .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- NMR spectroscopy : and NMR are critical for confirming regiochemistry. For example, pyrazolo[1,5-a]pyridine derivatives exhibit distinct aromatic proton splitting patterns (δ 6.5–8.5 ppm) .
- X-ray crystallography : Resolves tautomeric equilibria (e.g., tetrazolo vs. azide forms) and confirms substituent positions. Ge et al. (2009) used this to validate the structure of ethyl 6-methyl-pyrazolo[1,5-a]pyridine carboxylate .
- HRMS/Elemental analysis : Validates molecular formula and functional groups, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives .
Advanced Research Questions
Q. How can regiochemical challenges during functionalization (e.g., at position 5 or 7) be addressed?
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic substitution : Electron-withdrawing groups (e.g., -COOH) direct electrophiles to the 5-position. DFT calculations show that substituents at position 5 stabilize the tetrazolo form by 2.84 kcal/mol compared to azide tautomers .
- Directed metalation : Use of directing groups (e.g., esters) enables selective functionalization. For example, ethyl carboxylate groups in pyrazolo[1,5-a]pyridines facilitate halogenation at position 7 .
- Equilibrium control : Solvent polarity (e.g., DMSO vs. CDCl) shifts tautomeric equilibria, as observed in tetrazolo[1,5-a]pyrimidines .
Q. What strategies enhance the biological activity of this compound derivatives?
- Scaffold hybridization : Incorporating bioactive moieties (e.g., isoxazole cores) improves activity. Meng et al. (2010) synthesized pyrazolo[1,5-a]pyridine-isoxazole hybrids with enhanced antitumor potential .
- Substituent modulation : Primary amines at position 3 (e.g., in carboxamide derivatives) increase binding affinity to biological targets, as seen in kinase inhibitors .
- LogP optimization : Adjusting lipophilicity via ester-to-acid conversion (LogP reduction from 1.12 to 0.45) improves aqueous solubility for in vivo studies .
Q. How can discrepancies between solution-phase and solid-state structural data be resolved?
- Multi-technique validation : Combine NMR (solution) and X-ray crystallography (solid-state). For example, tetrazolo[1,5-a]pyrimidine 6i exists as a tetrazolo tautomer in solution but crystallizes as an azide form, resolved via DFT and crystallographic data .
- Variable-temperature NMR : Detects dynamic equilibria, such as ring-chain tautomerism in tetrazolo derivatives .
Q. Data Contradiction and Analysis
Q. How do substituent effects on position 5 influence biological activity and stability?
- Electron-withdrawing groups (EWGs) : Carboxylic acid groups at position 5 enhance stability but reduce cell permeability. Methyl esters (e.g., methyl pyrazolo[1,5-a]pyridine-5-carboxylate) balance stability and bioavailability (LogP = 1.12) .
- Bioisosteric replacement : Replacing -COOH with tetrazole improves metabolic stability while maintaining hydrogen-bonding capacity, as seen in kinase inhibitor analogs .
Q. What is the role of tautomeric equilibrium in the reactivity of this compound?
- Tetrazolo-azide equilibrium : In solution, the tetrazolo form dominates (2.84 kcal/mol more stable than azide), but crystallization can favor azide forms. This impacts reactivity in nucleophilic substitutions .
- pH-dependent behavior : Protonation of the tetrazole ring at acidic pH shifts equilibrium toward the azide form, altering reaction pathways in medicinal chemistry applications .
Q. Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis for rapid cyclization (e.g., 30 min at 120°C) .
- Analytical workflow : Combine LC-MS for purity assessment, / NMR for structural confirmation, and X-ray crystallography for absolute configuration .
- Biological screening : Prioritize derivatives with balanced LogP (0.5–2.0) and polar surface area (<140 Ų) for improved pharmacokinetics .
Properties
IUPAC Name |
tetrazolo[1,5-a]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQRDIZBVKQGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323702 | |
Record name | tetrazolo[1,5-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7477-12-5 | |
Record name | 7477-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tetrazolo[1,5-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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